5-Chloro-2-(trifluoromethylthio)pyridine-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(trifluoromethylthio)pyridine-3-amine: is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chlorine atom at the 5th position, a trifluoromethylthio group at the 2nd position, and an amine group at the 3rd position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethylthio)pyridine-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-(trifluoromethylthio)pyridine, followed by amination at the 3rd position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and amination can be achieved using ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(trifluoromethylthio)pyridine-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can modify the pyridine ring or the amine group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions include substituted pyridines, sulfoxides, sulfones, and various coupled products, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(trifluoromethylthio)pyridine-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and in the design of new drugs.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(trifluoromethylthio)pyridine-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The chlorine and amine groups contribute to the compound’s reactivity and ability to form hydrogen bonds, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A similar compound with a chlorine atom at the 2nd position and a trifluoromethyl group at the 5th position.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A fluorinated derivative with a chlorine atom at the 3rd position and a trifluoromethyl group at the 5th position.
Uniqueness
5-Chloro-2-(trifluoromethylthio)pyridine-3-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C6H4ClF3N2S |
---|---|
Molekulargewicht |
228.62 g/mol |
IUPAC-Name |
5-chloro-2-(trifluoromethylsulfanyl)pyridin-3-amine |
InChI |
InChI=1S/C6H4ClF3N2S/c7-3-1-4(11)5(12-2-3)13-6(8,9)10/h1-2H,11H2 |
InChI-Schlüssel |
WTESFYZNKPIBAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1N)SC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.